molecular formula C22H28BrN B1678099 Prifinium bromide CAS No. 4630-95-9

Prifinium bromide

カタログ番号: B1678099
CAS番号: 4630-95-9
分子量: 386.4 g/mol
InChIキー: UCGJZJXOPSNTGZ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

プリフィニウム臭化物は、次のようなさまざまな化学反応を受ける。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれる。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .

科学研究への応用

プリフィニウム臭化物は、次のような幅広い科学研究への応用を持つ。

科学的研究の応用

Treatment of Irritable Bowel Syndrome

Prifinium bromide has been extensively studied for its efficacy in treating IBS. Clinical trials have demonstrated significant improvements in symptoms such as diarrhea, abdominal pain, and constipation. Notable findings include:

  • A study involving 21 patients with IBS showed that 67% experienced marked or moderate improvement in symptoms after four weeks of treatment with this compound at a dosage of 90 mg/day .
  • Another trial with 40 patients reported that 70% found the treatment beneficial, with mild side effects observed in only one patient .

Effects on Myosalpinx Contractions

Research has indicated that this compound can suppress contractions in the myosalpinx (the smooth muscle layer of the oviduct) in mice. This suppression resulted in a decreased rate of fertilization, highlighting its potential impact on reproductive physiology. Specifically, it was observed that this compound inhibited high-speed fluid flows necessary for sperm transport within the oviduct .

Formulation Studies

Recent studies have explored innovative formulations of this compound to enhance its delivery and effectiveness:

  • Orodispersible Tablets : Research demonstrated a successful method for manufacturing orodispersible tablets (ODTs) using direct compression techniques. The inclusion of specific disintegrants improved disintegration and dissolution rates, enhancing patient compliance .
  • Taste Masking Techniques : Investigations into taste masking methods for this compound have shown that utilizing Eudragit E100 via mass extrusion can effectively mask the compound's unpleasant taste, making it more palatable for patients .

Summary of Findings

The applications of this compound extend beyond gastrointestinal disorders to include potential roles in reproductive health and innovative pharmaceutical formulations. Its effectiveness in treating IBS is well-supported by clinical evidence, while ongoing research into formulation improvements may enhance its therapeutic use.

Application AreaKey Findings
Irritable Bowel Syndrome67% improvement in symptoms after four weeks; effective in managing diarrhea and abdominal pain .
Myosalpinx Contraction SuppressionReduced fertilization rates due to inhibited contractions; significant implications for reproductive health .
Formulation DevelopmentSuccessful creation of orodispersible tablets; effective taste masking techniques developed .

作用機序

プリフィニウム臭化物は、体内のムスカリン受容体を拮抗することによって効果を発揮する。筋肉の収縮を刺激する神経伝達物質であるアセチルコリンの作用を阻害することにより、プリフィニウム臭化物は筋肉の弛緩を助け、筋肉のけいれんを軽減する。 この機序は、過敏性腸症候群に関連する腹部のけいれんや痛みなどの症状を軽減するのに特に有効である .

類似の化合物との比較

プリフィニウム臭化物は、その特定の化学構造と薬理学的特性により、抗ムスカリン薬の中でもユニークである。類似の化合物には以下が含まれる。

プリフィニウム臭化物は、過敏性腸症候群の治療における特定の有効性と、そのユニークな化学構造により際立っている .

類似化合物との比較

Prifinium bromide is unique among antimuscarinic agents due to its specific chemical structure and pharmacological properties. Similar compounds include:

This compound stands out due to its specific efficacy in treating irritable bowel syndrome and its unique chemical structure .

生物活性

Prifinium bromide is a quaternary ammonium anticholinergic drug primarily used for its effects on the gastrointestinal and urinary tracts. Its biological activity has been studied extensively, revealing various mechanisms and therapeutic applications. This article summarizes key findings related to the biological activity of this compound, including its pharmacological effects, clinical efficacy, and case studies.

This compound acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors. This inhibition results in decreased smooth muscle contractions in various organs, particularly the bladder and gastrointestinal tract. Studies have shown that this compound is effective in reducing bladder contractions in rats, demonstrating potency comparable to atropine and greater than other anticholinergics like oxybutynin and terodiline .

In Vitro and In Vivo Studies

  • Cystometric Studies : In rat models, this compound significantly reduced the amplitude of bladder contractions in a dose-dependent manner. The drug's effectiveness was assessed against other anticholinergics, confirming its strong inhibitory action on bladder activity .
  • Gastrointestinal Effects : this compound has been shown to decrease the frequency and intensity of peristaltic waves in the gastrointestinal tract, which can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) .

Clinical Efficacy

This compound has been evaluated in clinical settings, particularly for treating IBS. An open trial involving 40 patients reported that 70% experienced beneficial effects from this compound treatment over four weeks. The most notable side effect was moderate constipation in one patient .

Table 1: Clinical Outcomes of this compound in IBS

OutcomePercentage (%)
Beneficial70
Slightly Beneficial15
Not Beneficial15

Case Studies

  • Extrapyramidal Symptoms : A case study highlighted extrapyramidal signs resulting from the combined use of domperidone and this compound. This underscores the importance of monitoring neurological side effects when using this compound alongside other medications .
  • Fertility Studies : Research involving mice demonstrated that this compound administration suppressed myosalpinx contractions, leading to decreased fertilization rates. This indicates that while prifinium can inhibit unwanted contractions, it may also affect reproductive processes .

Summary of Findings

This compound exhibits significant biological activity through its anticholinergic properties, making it a valuable therapeutic agent for conditions like IBS and urinary disorders. Its efficacy is supported by both preclinical and clinical studies, although caution is advised regarding potential side effects when used with other medications.

Table 2: Summary of Biological Activities

Biological ActivityObservations
Anticholinergic EffectReduces bladder contractions
Gastrointestinal Motility InhibitionDecreases peristaltic waves
Clinical Efficacy in IBS70% patients reported improvement
Potential Neurological Side EffectsExtrapyramidal symptoms noted in case studies
Impact on FertilityDecreased fertilization rates in mice

特性

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGJZJXOPSNTGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023508
Record name Prifinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-95-9
Record name Prifinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prifinium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prifinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prifinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIFINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prifinium bromide
Reactant of Route 2
Prifinium bromide
Reactant of Route 3
Prifinium bromide
Reactant of Route 4
Prifinium bromide
Reactant of Route 5
Prifinium bromide
Reactant of Route 6
Prifinium bromide
Customer
Q & A

Q1: What is the primary mechanism of action of Prifinium Bromide?

A: this compound is an anticholinergic agent that acts primarily by blocking the action of acetylcholine at muscarinic receptors. [, , ] This antagonism results in a relaxation of smooth muscles in various organs, particularly in the gastrointestinal tract. [, , ]

Q2: How does this compound compare to other anticholinergic drugs in terms of potency and organ selectivity?

A: Studies have shown that this compound demonstrates potent anticholinergic activity, often surpassing the potency of atropine, hyoscine butylbromide, timepidium bromide, and diphemanil methylsulfate in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. [, , ] Interestingly, while exhibiting potent effects on the gastrointestinal tract, this compound displays relatively weaker activity in the urinary bladder compared to some other anticholinergics like timepidium bromide and butylscopolamine bromide. [] This suggests a degree of organ selectivity for this compound, potentially leading to a favorable side effect profile. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C26H33BrN2O2 and a molecular weight of 473.46 g/mol.

Q4: Is there information available regarding the material compatibility and stability of this compound?

A4: The provided research papers primarily focus on the pharmacological aspects of this compound. More detailed studies on material compatibility and stability, especially in various formulations, would be valuable for pharmaceutical development.

Q5: Are there any known interactions of this compound with drug transporters or metabolizing enzymes?

A5: The provided research papers do not delve into the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is needed to fully understand the drug's metabolic pathways and potential for drug-drug interactions.

Q6: What are the primary applications of this compound in clinical settings?

A: this compound is primarily indicated for the treatment of gastrointestinal disorders associated with smooth muscle spasms and incoordination. [, , ] It demonstrates efficacy in alleviating symptoms of irritable bowel syndrome (IBS), including abdominal pain, gas, diarrhea, and constipation. [, , , ] In this context, this compound has shown superior efficacy compared to placebo and comparable or even greater effectiveness than other commonly used antispasmodics. [] Furthermore, the drug exhibits a favorable safety profile with minimal side effects, making it a valuable option for managing IBS symptoms. [, , ]

Q7: Has this compound been studied for any applications beyond gastrointestinal disorders?

A: Beyond its well-established use in gastrointestinal disorders, this compound has shown potential in veterinary medicine for inducing parturition in bitches. [, ] When administered with a pretreatment of this compound, a low dose of fenprostalene (a prostaglandin F2α analogue) effectively induces parturition while minimizing side effects like diarrhea and salivation. [, ] This approach has shown promising results in reducing the stress associated with fenprostalene administration, as indicated by lower plasma cortisol levels in treated bitches. [] Moreover, this method doesn't negatively impact the survival rate of newborn puppies, suggesting it as a reliable and safe option for inducing parturition in canines. []

Q8: Are there specific biomarkers being researched for predicting this compound efficacy?

A8: The current research primarily focuses on this compound's pharmacological properties and clinical applications. Further investigation into potential biomarkers could provide valuable insights into predicting treatment response and personalizing therapy.

Q9: What analytical methods are commonly employed for the detection and quantification of this compound?

A9: Several analytical methods have been developed and validated for the determination of this compound in various matrices. These include:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound in pharmaceutical formulations and biological samples. [, , ] Reverse-phase HPLC with UV detection is frequently employed, providing accurate and precise measurements. [, ]
  • Voltammetry: This electrochemical technique offers a sensitive and selective approach for quantifying this compound in pharmaceutical formulations. [] Square wave voltammetry, in particular, has demonstrated good sensitivity and accuracy for the determination of the drug. []
  • Spectrophotometry: While less commonly employed than HPLC, spectrophotometric methods have also been developed for this compound analysis. [] These methods typically rely on UV-visible spectrophotometry and may involve derivatization strategies to enhance sensitivity and selectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。